N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide
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Overview
Description
N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzyl group and a fluorobenzene sulfonamide moiety, making it structurally unique and potentially useful in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the benzylpiperidine intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorobenzene moiety can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and sulfonamide group are known to enhance binding affinity and selectivity towards certain biological targets, potentially influencing pathways involved in neurotransmission or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-(1-benzylpiperidin-4-yl)propanamide: Known for its analgesic properties.
4-benzylpiperidine: Acts as a monoamine releasing agent.
N-benzylfentanyl: An analog of fentanyl with potent analgesic effects.
Uniqueness
N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorobenzene sulfonamide group, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to similar compounds. This structural feature may enhance its stability, binding affinity, and selectivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c20-18-6-8-19(9-7-18)25(23,24)21-14-16-10-12-22(13-11-16)15-17-4-2-1-3-5-17/h1-9,16,21H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCXBOBKNSAPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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